![molecular formula C23H22N2O6S B12293917 3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

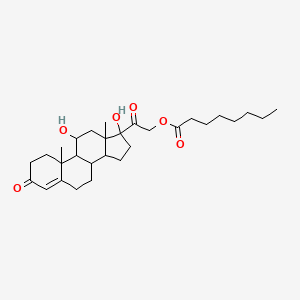

It belongs to the carboxypenicillin subgroup of penicillins and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is a prodrug of carbenicillin, designed to improve oral bioavailability by converting to the active form, carbenicillin, in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbenicillin phenyl sodium is synthesized through the esterification of carbenicillin with phenyl sodium. The reaction typically involves the use of carbenicillin disodium and phenyl sodium in an aqueous solution. The esterification process is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of carbenicillin phenyl sodium involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions

Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:

β-lactam Ring Cleavage: The β-lactam ring can be cleaved under acidic conditions, leading to the degradation of the compound.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

β-lactam Ring Cleavage: Acidic conditions.

Major Products Formed

Hydrolysis: Carbenicillin.

β-lactam Ring Cleavage: Degradation products of the β-lactam ring.

Aplicaciones Científicas De Investigación

Carbenicillin phenyl sodium has several scientific research applications:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of carbenicillin.

Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.

Industry: Applied in the pharmaceutical industry for the development of antibiotic formulations.

Mecanismo De Acción

Carbenicillin phenyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the β-lactam ring, which inhibits the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .

Comparación Con Compuestos Similares

Similar Compounds

Carbenicillin: The active form of carbenicillin phenyl sodium, used parenterally.

Ampicillin: Another penicillin derivative with a broader spectrum of activity but less stability in acidic conditions.

Uniqueness

Carbenicillin phenyl sodium is unique due to its improved oral bioavailability compared to carbenicillin. The phenyl ester modification allows it to be absorbed in the gastrointestinal tract and converted to the active form in the body, making it more effective for oral administration .

Propiedades

Fórmula molecular |

C23H22N2O6S |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29) |

Clave InChI |

NZDASSHFKWDBBU-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)